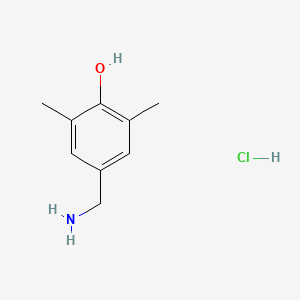

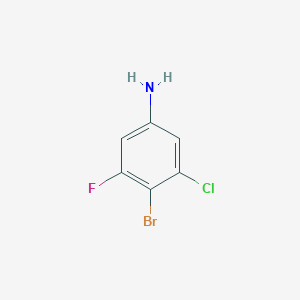

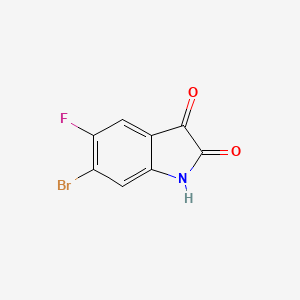

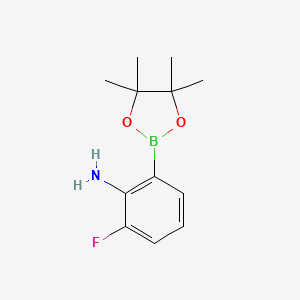

6-Bromo-5-fluoro-3-methyl-1H-indazole

説明

6-Bromo-5-fluoro-3-methyl-1H-indazole (6-BFMI) is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered aromatic heterocycle with a bromo substituent and a fluorine substituent in the 5-position. 6-BFMI is a highly versatile compound that has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. In

科学的研究の応用

- Field : Chemistry

- Application : The synthesis of 1H- and 2H-indazoles .

- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- Field : Medicinal Chemistry

- Application : A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

- Methods : The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .

- Results : Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate .

- Field : Microbiology

- Application : The antimicrobial activities of indazole derivatives were studied .

- Methods : The compounds were tested against cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

- Results : The majority of the compounds had moderate-to-high activity against the test cultures .

Synthetic Approaches to Indazoles

Anticancer, Antiangiogenic, and Antioxidant Activities

Antimicrobial Activities

- Field : Pharmacology

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, antidepressant, and anti-inflammatory agents .

- Methods : These compounds are typically synthesized through various chemical reactions and then tested in vitro and in vivo for their biological activities .

- Results : Several recently marketed drugs contain the indazole structural motif, indicating their effectiveness in these applications .

- Field : Biochemistry

- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods : The inhibitory activity of these compounds is typically assessed through biochemical assays .

- Results : These compounds have shown promising results in preclinical studies .

- Field : Biochemistry

- Application : Some indazole derivatives have shown significant radical scavenging activities .

- Methods : The antioxidant activities of these compounds were screened using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

- Results : Compounds 11n, 11p, 11q, and 11v have shown significant OH radical scavenging activities, also compounds 11c, 11h, and 11k were found to have a DPPH radical scavenging activity and compounds 11a and 11m exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Antihypertensive, Antidepressant, and Anti-inflammatory Activities

Inhibitors of Phosphoinositide 3-Kinase δ

Radical Scavenging Activity

- Field : Microbiology

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antibacterial agents .

- Methods : These compounds are typically synthesized through various chemical reactions and then tested in vitro for their biological activities .

- Results : Several recently marketed drugs contain the indazole structural motif, indicating their effectiveness in these applications .

- Field : Pharmacology

- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods : The inhibitory activity of these compounds is typically assessed through biochemical assays .

- Results : These compounds have shown promising results in preclinical studies .

- Field : Oncology

- Application : 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

- Methods : The antiproliferative activity of these compounds was assessed using cell viability assays .

- Results : Especially, 3-amino- N - (4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino- N - (4-butoxyphenyl)-1H-indazole-1-carboxamide were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .

Antibacterial Agents

Treatment of Respiratory Disease

Antiproliferative Activity

特性

IUPAC Name |

6-bromo-5-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFWMSIESUUWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-3-methyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

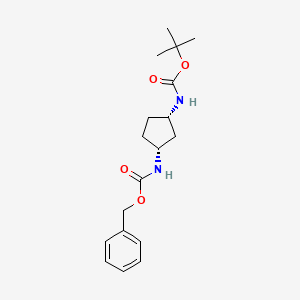

![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)